4-Butoxybenzenesulfonamide

Descripción general

Descripción

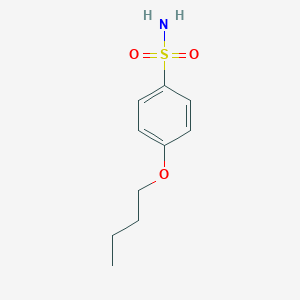

4-Butoxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S. It belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxybenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with n-butylamine in the presence of an inorganic alkaline compound. This reaction is carried out under solvent-free solid-phase conditions, followed by purification through reduced pressure distillation .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using advanced techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) and butoxy substituent (-OCH₂CH₂CH₂CH₃) enable participation in nucleophilic substitution. Key reactions include:

-

Amination : Reacts with alkyl halides (e.g., benzyl bromide) in basic conditions (NaOH/H₂O) to form N-alkylated derivatives.

-

Halogenation : Substitution of the butoxy group with halogens (e.g., Br₂ in H₂SO₄) yields brominated sulfonamides.

Mechanism :

The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic centers. Steric hindrance from the butoxy group reduces reaction rates compared to less bulky analogs .

Oxidation

-

Sulfonic Acid Formation : Treatment with KMnO₄ or H₂O₂ oxidizes the sulfonamide to 4-butoxybenzenesulfonic acid.

Reduction

-

Amine Formation : LiAlH₄ reduces the sulfonamide to 4-butoxybenzene thiol.

Acidic Hydrolysis

In concentrated H₂SO₄ (>73%), 4-butoxybenzenesulfonamide undergoes desulfonation to form 1-butoxy-3,5-dimethylbenzene .

Conditions :

-

Temperature: 60–80°C

-

H₂SO₄ concentration: 73–83%

Outcome :

Basic Hydrolysis

In NaOH (20% aqueous), cleavage of the sulfonamide bond yields 4-butoxybenzenesulfonate and ammonia .

Condensation with Aldehydes

Reacts with glyoxal (OCHCHO) in H₂SO₄ to form bis-sulfonamide derivatives .

Key Products :

| H₂SO₄ Concentration (%) | Major Product | Yield (%) |

|---|---|---|

| 73 | 2-((4-Butoxyphenyl)sulfonamido)-N-((4-butoxyphenyl)sulfonyl)acetamide | 33 |

| 82 | Bis(4-butoxyphenyl)sulfane | 32 |

Mechanism : Glyoxal bridges two sulfonamide units via nucleophilic addition, followed by dehydration .

Friedel-Crafts Alkylation

In H₂SO₄, the sulfonamide acts as a Lewis acid catalyst precursor, forming sulfonium intermediates. These intermediates facilitate electrophilic aromatic substitution :

Thermal Decomposition

At >140°C under vacuum, this compound degrades into:

Reactivity Comparison

| Reaction Type | This compound | 4-Tert-butylbenzenesulfonamide |

|---|---|---|

| Hydrolysis Rate (H₂SO₄) | Faster (due to electron-donating butoxy group) | Slower (steric hindrance from tert-butyl) |

| Oxidation Stability | Moderate | High |

Aplicaciones Científicas De Investigación

Key Reactions

- Reduction : Can be reduced using sodium borohydride.

- Substitution : The butoxy group may be replaced with other functional groups under suitable conditions.

Chemistry

4-Butoxybenzenesulfonamide serves as a reagent in organic synthesis and acts as a building block for more complex molecules. Its chemical properties facilitate various reactions, making it valuable in synthetic chemistry.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. It has been investigated for its ability to inhibit bacterial growth by disrupting folic acid synthesis pathways, a mechanism shared with traditional sulfonamide antibiotics.

Case Study: Antimicrobial Activity

In studies assessing its antimicrobial efficacy, this compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as a new therapeutic agent.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating infections and possibly cancer. Its mode of action as a competitive inhibitor of enzymes involved in folate metabolism positions it as a candidate for further pharmacological studies .

Clinical Relevance

Research indicates that derivatives of sulfonamides can be effective against resistant bacterial strains, highlighting the need for novel compounds like this compound in addressing antibiotic resistance.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require enhanced solubility and reactivity.

Mecanismo De Acción

The mechanism of action of 4-Butoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-Butoxybenzenesulfonamide can be compared with other benzenesulfonamides, such as:

Sulfamethazine: Commonly used as an antibacterial agent in veterinary medicine.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: The prototypical sulfonamide used in the treatment of bacterial infections.

Uniqueness: Its butoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts .

Actividad Biológica

4-Butoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.

This compound (C10H15NO3S) is characterized by the presence of a butoxy group attached to a benzenesulfonamide moiety. Its structural features contribute to its biological efficacy, particularly in modulating various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Bacillus subtilis | 6.63 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

Among these, the compound showed the highest potency against E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vivo studies using carrageenan-induced rat paw edema models. The results indicated a significant reduction in edema, with inhibition percentages as follows:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These findings suggest that the compound possesses strong anti-inflammatory properties, making it a potential candidate for therapeutic applications in inflammatory diseases .

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death . Additionally, the compound may exert antioxidant effects, further contributing to its anti-inflammatory properties .

Case Studies

A notable case study involved the use of this compound in combination therapies for treating infections resistant to conventional antibiotics. In vitro tests showed enhanced efficacy when used alongside other antimicrobial agents, suggesting a synergistic effect that could be beneficial in clinical settings.

Propiedades

IUPAC Name |

4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVWKPGGOMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365907 | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-58-5 | |

| Record name | 4-Butoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.